Reduced Affinity for Creatine Transporter CRT-1 Compared to β-GPA and Creatine
Cyclocreatine inhibits the uptake of [3H]creatine by the human creatine transporter CRT-1 with a significantly higher IC50 value compared to creatine and β-guanidinopropionic acid (β-GPA), indicating lower affinity for the transporter [1]. In a Xenopus oocyte expression system, the IC50 for inhibition of creatine uptake was ~369.8 µM for cyclocreatine, compared to ~48.4 µM for creatine and ~44.4 µM for β-GPA [1][2]. Similarly, in HEK293 cells expressing CRT-1, cyclocreatine exhibited an IC50 of 167.3 ± 9.9 µM for inhibiting [3H]creatine uptake, which was ~3.5-fold higher than creatine's IC50 of 48.4 ± 7.0 µM and ~3.8-fold higher than β-GPA's IC50 of 44.4 µM [1].
| Evidence Dimension | Inhibition of [3H]creatine uptake (IC50) via CRT-1 |
|---|---|
| Target Compound Data | 167.3 ± 9.9 µM (HEK293 cells) [1] |
| Comparator Or Baseline | Creatine: 48.4 ± 7.0 µM; β-GPA: 18.8 ± 1.1 µM (HEK293 cells) [1] |
| Quantified Difference | Cyclocreatine IC50 is ~3.5-fold higher than creatine and ~8.9-fold higher than β-GPA [1]. |
| Conditions | HEK293 cells transiently expressing human CRT-1; measurement of specific [3H]creatine uptake [1]. |
Why This Matters
This lower transporter affinity dictates that cyclocreatine will have a different cellular uptake profile and less potent inhibition of endogenous creatine transport compared to β-GPA, guiding experimental design where partial or attenuated transport inhibition is desired.
- [1] Fig. 2 from: (2022). Comparison of uptake inhibition and CRT-1 mediated currents evoked by different substrates. PMC9273935. Data points for cyclocreatine, creatine, and β-GPA IC50 values. View Source
- [2] Dai, W., Vinnakota, S., Qian, X., Kunze, D. L., & Sarkar, H. K. (1999). Molecular characterization of the human CRT-1 creatine transporter expressed in Xenopus oocytes. Archives of Biochemistry and Biophysics, 361(1), 75–84. DOI: 10.1006/abbi.1998.0959 View Source
